![molecular formula C9H17ClN2O2 B14793070 ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride](/img/structure/B14793070.png)
ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a hexahydro-1H-pyrrolo[2,3-c]pyrrole system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an amine in the presence of a catalytic amount of iron(III) chloride.
Cyclization: The intermediate product undergoes cyclization to form the hexahydro-1H-pyrrolo[2,3-c]pyrrole system. This step often requires specific conditions such as elevated temperatures and the presence of a strong acid or base to facilitate ring closure.
Esterification: The carboxylate group is introduced through esterification, typically using ethyl alcohol and an acid catalyst.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent quality control measures to maintain the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, where halogens or other substituents can be introduced using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents under inert atmosphere.
Substitution: Alkyl halides, sulfonyl chlorides; reactions often require the presence of a base and are conducted at moderate temperatures.
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated or sulfonylated derivatives
Aplicaciones Científicas De Investigación
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential, including its use as a precursor for drug development targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mecanismo De Acción
The mechanism of action of ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (3aR,6aS)-6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate;hydrochloride
- (1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate;hydrochloride
- (3AR,6aS)-2-Ethyloctahydropyrrolo[3,4-c]pyrrole;hydrochloride
Uniqueness
Ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride stands out due to its specific stereochemistry and the presence of both pyrrole and hexahydro-1H-pyrrolo[2,3-c]pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C9H17ClN2O2 |
|---|---|
Peso molecular |
220.69 g/mol |
Nombre IUPAC |
ethyl (3aR,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-13-9(12)11-5-7-3-4-10-8(7)6-11;/h7-8,10H,2-6H2,1H3;1H/t7-,8-;/m1./s1 |
Clave InChI |
LFPIHLPVPPQQAZ-SCLLHFNJSA-N |
SMILES isomérico |
CCOC(=O)N1C[C@H]2CCN[C@@H]2C1.Cl |
SMILES canónico |
CCOC(=O)N1CC2CCNC2C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


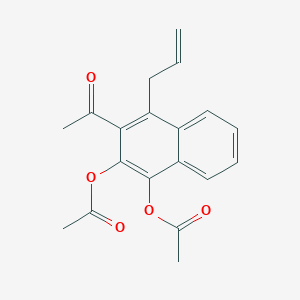
![(1S,2S,6S,7S)-10,33-bis(cyclopropylmethyl)-18,25-dioxa-10,21,33-triazaundecacyclo[24.9.1.17,13.01,24.02,32.03,22.04,20.06,11.07,19.030,36.017,37]heptatriaconta-3(22),4(20),13(37),14,16,26,28,30(36)-octaene-2,6,16,27-tetrol](/img/structure/B14792994.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)
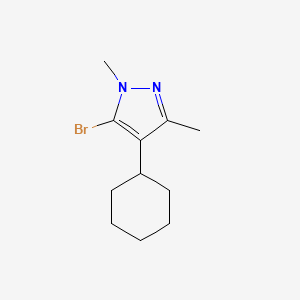
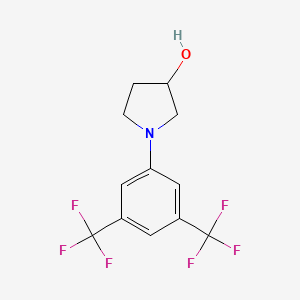
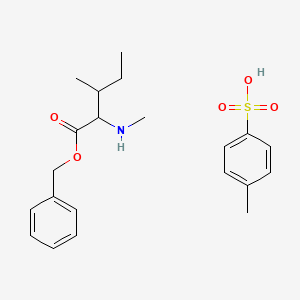
![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)
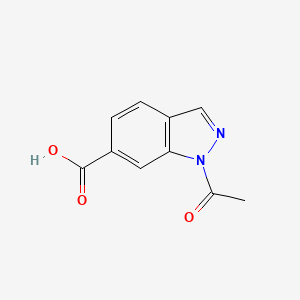
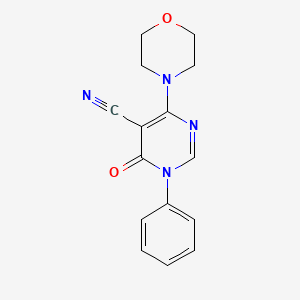
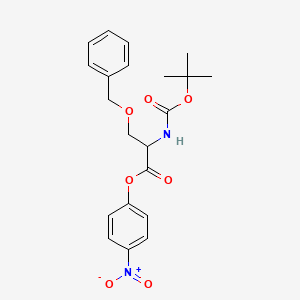
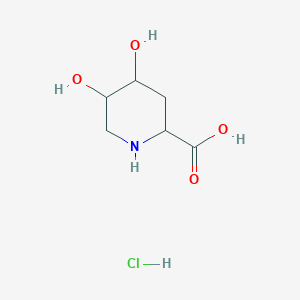
![2-[[(8R,10R,14R)-3,12-dihydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14793064.png)
![Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate](/img/structure/B14793071.png)
![4-[3-(1,3-dioxoisoindol-2-yl)propoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B14793073.png)
